molecular formula C7H6ClN3 B1403917 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1422057-41-7

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1403917
CAS No.: 1422057-41-7
M. Wt: 167.59 g/mol
InChI Key: DQOQOYKTUYYYOB-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 4th position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazolopyridine derivative . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine serves as a critical scaffold in the development of kinase inhibitors, which are promising candidates for anticancer therapies. Its structure allows for various modifications that enhance its efficacy against specific targets:

  • Kinase Inhibition : The compound has shown the ability to inhibit several kinases implicated in cancer progression, such as glycogen synthase kinase 3 (GSK-3) and fibroblast growth factor receptors (FGFR) .
  • Antiviral and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties, making them suitable for drug development against infectious diseases .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition : This compound is employed to investigate the mechanisms of enzyme action and inhibition. Its ability to bind to active sites of enzymes provides insights into biochemical pathways relevant in disease states .
  • Protein-Ligand Interactions : The compound is also used in studies focusing on how small molecules interact with proteins, which is crucial for understanding drug mechanisms and designing new therapeutics .

Materials Science

In materials science, this compound can be incorporated into polymers and other materials:

  • Polymer Modification : The compound's unique chemical properties allow it to be integrated into polymer matrices, altering their mechanical and thermal properties. This application is particularly useful in developing advanced materials with specific functionalities .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound is involved in the synthesis of various bioactive compounds:

  • Synthesis Pathways : The compound can be synthesized through various methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the efficient production of complex derivatives with high yields .
  • Diversity of Derivatives : More than 300,000 derivatives have been reported in literature, showcasing the versatility of this compound as a precursor for diverse medicinal agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of GSK-3 and FGFRs
AntiviralActivity against viral pathogens
AntimicrobialEfficacy against bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation
NeuroprotectiveProtection against neurodegeneration

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited GSK-3 activity in vitro. This inhibition was linked to reduced cell proliferation in cancer cell lines, highlighting the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Biological Activity

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 4-position. Its molecular formula is C7H7ClN2C_7H_7ClN_2, with a molar mass of approximately 158.59 g/mol. The presence of the chloro and methyl groups significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₇ClN₂
Molar Mass158.59 g/mol
Structure TypePyrazolo[3,4-b]pyridine

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication mechanisms.
  • Analgesic Effects : It has been reported to reduce pain in experimental models.
  • Anti-inflammatory Properties : The compound demonstrates significant inhibition of inflammatory pathways, particularly through COX-2 inhibition.
  • Anticancer Potential : It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Inhibition of Kinases : this compound has been identified as an effective inhibitor of CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity can lead to targeted anticancer therapies with reduced side effects compared to traditional chemotherapeutics .
  • COX-2 Inhibition : In vitro studies have demonstrated that this compound significantly inhibits COX-2 activity, which is associated with inflammatory responses. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol .

Study on Anticancer Activity

A study evaluated the effects of this compound on human tumor cell lines (HeLa, HCT116, A375). The results indicated substantial antiproliferative effects, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In another investigation focused on inflammatory models, the compound was tested for its ability to reduce edema in carrageenan-induced paw edema in rats. The findings suggested that it effectively mitigated inflammation comparable to established anti-inflammatory drugs .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

  • Nucleophilic Aromatic Substitution : This method exploits the electron-withdrawing properties of the chloro group to facilitate nucleophilic attack.
  • Cross-Coupling Reactions : Recent advances have introduced methods such as Suzuki-Miyaura coupling to achieve high yields and selectivity in synthesizing derivatives .

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOQOYKTUYYYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247501
Record name 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422057-41-7
Record name 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422057-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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